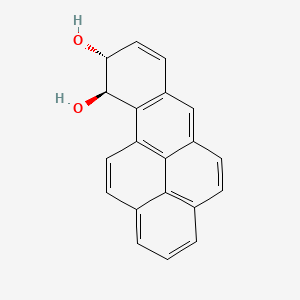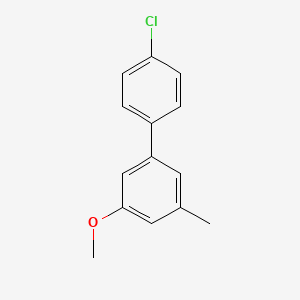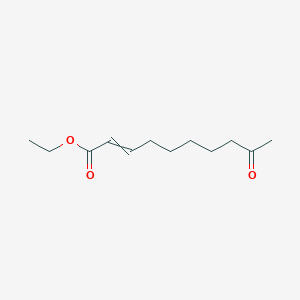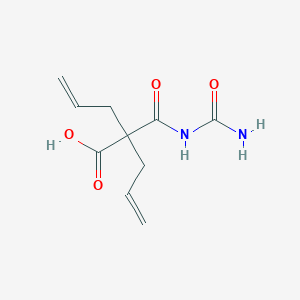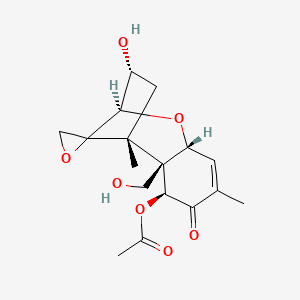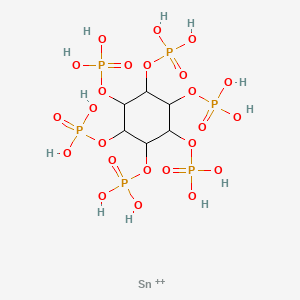![molecular formula C13H13N3O3S B14624716 4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid CAS No. 55994-15-5](/img/structure/B14624716.png)
4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various applications, including textile dyeing and as a pH indicator.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-3-methylphenylamine using sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with benzene-1-sulfonic acid under alkaline conditions to form the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds.
科学研究应用
4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Widely used in the textile industry for dyeing fabrics.
作用机制
The mechanism of action of 4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form amines, which can then interact with biological molecules. The compound can also participate in electrophilic aromatic substitution reactions, affecting the function of aromatic compounds in biological systems .
相似化合物的比较
Similar Compounds
Methyl Orange: Another azo dye with similar structure and applications.
4-[(E)-(4-Dimethylamino)phenyl]diazenyl]benzene-1-sulfonic acid: Similar in structure but with a dimethylamino group instead of an amino group.
Uniqueness
4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .
属性
CAS 编号 |
55994-15-5 |
|---|---|
分子式 |
C13H13N3O3S |
分子量 |
291.33 g/mol |
IUPAC 名称 |
4-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C13H13N3O3S/c1-9-8-11(4-7-13(9)14)16-15-10-2-5-12(6-3-10)20(17,18)19/h2-8H,14H2,1H3,(H,17,18,19) |
InChI 键 |
LVEKGGPZBWZCSA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


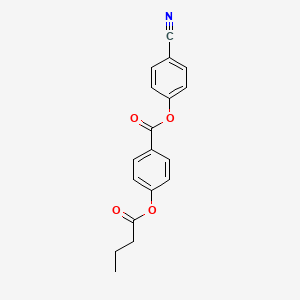
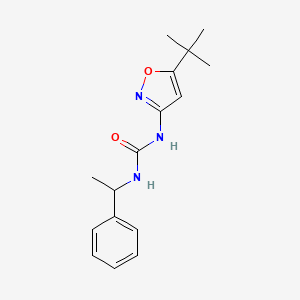
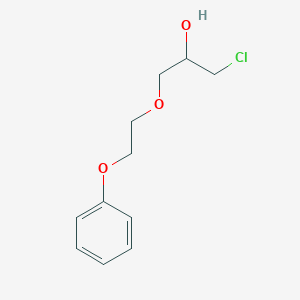
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
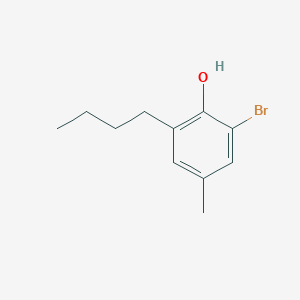
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)
